2-methyl-4-sulfamoylbenzoic acid
Overview
Description
2-methyl-4-sulfamoylbenzoic acid is a sulfonamide derivative of benzoic acid. It is known for its applications in organic synthesis and as a crosslinking reagent. The compound’s structure includes a methyl group at the second position and a sulfamoyl group at the fourth position on the benzoic acid ring, making it a unique and versatile chemical in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the process .
Industrial Production Methods: Industrial production of 2-methyl-4-sulfamoylbenzoic acid may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2-methyl-4-sulfamoylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: The methyl and sulfamoyl groups can participate in substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as halogens and nucleophiles are employed under conditions like elevated temperatures and the presence of catalysts
Major Products: The major products formed from these reactions include sulfonic acids, amines, and various substituted benzoic acid derivatives .
Scientific Research Applications
2-methyl-4-sulfamoylbenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 2-methyl-4-sulfamoylbenzoic acid involves its interaction with specific molecular targets. For instance, as an inhibitor of cytosolic phospholipase A2α, it binds to the enzyme’s active site, preventing the release of arachidonic acid from phospholipids. This inhibition reduces the production of pro-inflammatory eicosanoids, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
4-Sulfamoylbenzoic acid: Lacks the methyl group at the second position but shares the sulfamoyl group.
2-Methylbenzoic acid: Lacks the sulfamoyl group but has the methyl group at the second position.
Benzoic acid derivatives: Various derivatives with different substituents on the benzoic acid ring
Uniqueness: 2-methyl-4-sulfamoylbenzoic acid is unique due to the presence of both the methyl and sulfamoyl groups, which confer distinct chemical properties and reactivity. This combination allows for diverse applications in synthesis, research, and industry .
Properties
Molecular Formula |
C8H9NO4S |
---|---|
Molecular Weight |
215.23 g/mol |
IUPAC Name |
2-methyl-4-sulfamoylbenzoic acid |
InChI |
InChI=1S/C8H9NO4S/c1-5-4-6(14(9,12)13)2-3-7(5)8(10)11/h2-4H,1H3,(H,10,11)(H2,9,12,13) |
InChI Key |
ZDNPPLMXXTWJHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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